molecular formula C24H20Cl2N4O3S B11077128 N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 539808-63-4

N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11077128
CAS No.: 539808-63-4
M. Wt: 515.4 g/mol
InChI Key: AXCRSKPRYPKVPI-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic triazole-based acetamide derivative. Its structure features a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 4, a phenoxymethyl moiety at position 5, and a sulfanyl-linked acetamide chain terminating in a 2,6-dichlorophenyl group. Such compounds are frequently explored for antimicrobial, antiviral, or enzyme-inhibitory properties due to the triazole’s ability to engage in hydrogen bonding and π-π stacking .

Properties

CAS No.

539808-63-4

Molecular Formula

C24H20Cl2N4O3S

Molecular Weight

515.4 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-2-[[4-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H20Cl2N4O3S/c1-32-17-12-10-16(11-13-17)30-21(14-33-18-6-3-2-4-7-18)28-29-24(30)34-15-22(31)27-23-19(25)8-5-9-20(23)26/h2-13H,14-15H2,1H3,(H,27,31)

InChI Key

AXCRSKPRYPKVPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC=C3Cl)Cl)COC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the sulfanyl group. The exact synthetic route can vary, but it generally involves the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable sulfanyl donor reacts with the triazole intermediate.

    Final Assembly: The final step involves coupling the triazole-sulfanyl intermediate with the dichlorophenyl and methoxyphenyl groups under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic rings, leading to different reduced products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for further research and development:

1. Antimicrobial Activity

  • Studies have indicated that derivatives of this compound possess notable antibacterial properties against several pathogens. For instance, research has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 50 µg/mL in some cases .

2. Antifungal Properties

  • The compound has also demonstrated antifungal activity, particularly against strains such as Candida albicans. In vitro studies suggest that it inhibits fungal growth by disrupting cell membrane integrity .

3. Anti-inflammatory Effects

  • In silico molecular docking studies suggest that the compound may act as a 5-lipoxygenase inhibitor, potentially providing anti-inflammatory effects. This mechanism could be beneficial in treating conditions like asthma and arthritis .

4. Anticancer Potential

  • Preliminary investigations into the anticancer properties of this compound have shown promise. The compound has been reported to induce apoptosis in various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating significant cytotoxicity at micromolar concentrations .

Case Studies

Several case studies highlight the applications of this compound in various fields:

Antimicrobial Screening

  • A study assessed the antibacterial efficacy of synthesized analogs against common pathogens. Results indicated that certain derivatives exhibited significant potency with MIC values lower than 50 µg/mL against E. coli and S. aureus.

Enzyme Inhibition Assays

  • Research conducted using modified Ellman’s assay evaluated the inhibition of acetylcholinesterase (AChE). The results demonstrated dose-dependent inhibition patterns with notable efficacy at concentrations around 50 µM .

Anticancer Activity

  • In vitro studies on cancer cell lines revealed that the compound could reduce cell viability significantly at concentrations ranging from 10 to 100 µM, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name R1 (Position 4) R2 (Position 5) R3 (Acetamide Terminal) Notable Properties
Target Compound 4-Methoxyphenyl Phenoxymethyl 2,6-Dichlorophenyl High lipophilicity (Cl, OMe groups); potential enhanced binding via Cl substituents
N-(2,6-Dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Ethoxyphenyl 3-Pyridinyl 2,6-Dimethylphenyl Ethoxy increases lipophilicity vs. methoxy; pyridinyl may improve solubility
2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide 4-Chlorophenyl p-Tolylaminomethyl H Chlorophenyl enhances electron-withdrawing effects; tolylaminomethyl adds steric bulk

Key Observations:

  • Electronic Effects: Chlorine atoms in the target’s dichlorophenyl group may improve binding affinity to hydrophobic enzyme pockets compared to dimethylphenyl in .
  • Steric Influence: The phenoxymethyl group in the target compound offers flexibility, whereas the pyridinyl () or tolylaminomethyl () groups introduce rigidity or bulk, possibly altering target selectivity .

Physicochemical Properties

Predicted Data (Based on Substituent Trends):

Property Target Compound Compound Compound
LogP ~3.8 (high) ~4.2 (higher) ~3.2 (moderate)
Aqueous Solubility Low (<0.1 mg/mL) Very low Moderate (~1 mg/mL)
pKa ~8.5 (sulfanyl group) ~8.7 ~8.3

Biological Activity

N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, anticancer properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Dichlorophenyl group : Enhances lipophilicity and potential interaction with cellular membranes.
  • Triazole moiety : Known for its biological activity, particularly in anticancer applications.
  • Sulfanyl group : May contribute to the compound's reactivity and biological interactions.

The molecular formula is C24H20Cl2N4O3SC_{24}H_{20}Cl_{2}N_{4}O_{3}S, and it has a molecular weight of 505.4 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Its efficacy has been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HEPG2 (liver cancer)1.18 ± 0.14Induction of apoptosis
MCF7 (breast cancer)0.67Inhibition of cell proliferation
PC-3 (prostate cancer)0.80EGFR inhibition
HCT-116 (colon cancer)0.87Src kinase inhibition

These results suggest that the compound exhibits significant cytotoxic effects on multiple cancer types, with IC50 values lower than many standard chemotherapeutics like doxorubicin.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer progression, such as EGFR and Src kinases. For instance, it demonstrated an IC50 value of 0.24 µM against EGFR, indicating potent inhibitory activity .
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by morphological changes and activation of caspases .
  • Molecular Docking Studies : Computational analyses have revealed favorable binding interactions with target proteins involved in tumor growth and metastasis, suggesting a rational basis for its anticancer activity .

Study 1: In Vitro Evaluation

In a study conducted by Zhang et al., the compound was screened against several cancer cell lines using TRAP PCR-ELISA assays. The results indicated that it was one of the most potent inhibitors across multiple lines, particularly effective against HEPG2 and MCF7 cell lines .

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the anticancer effects of this compound. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers post-treatment, confirming that the compound induces G0/G1 phase arrest followed by apoptotic cell death .

Q & A

Q. What steps reconcile low synthetic yields reported in independent studies?

  • Methodological Answer :
  • Meta-Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst type) across studies .
  • Hypothesis Testing : Replicate reactions with controlled variables (e.g., anhydrous vs. wet DMF) to isolate critical factors .

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